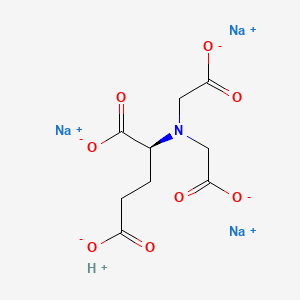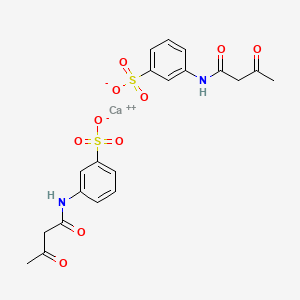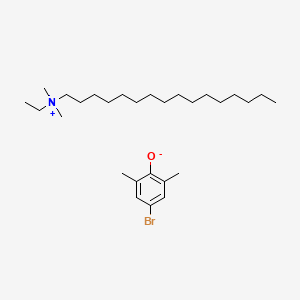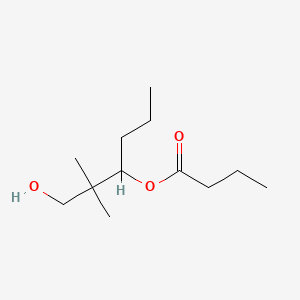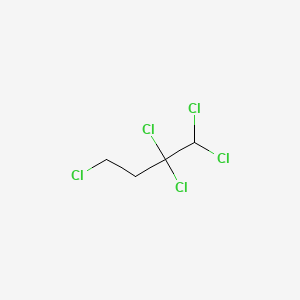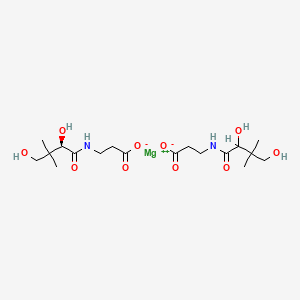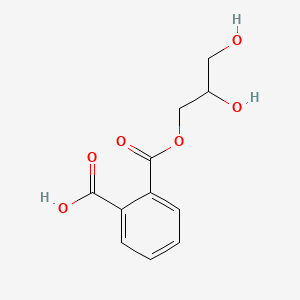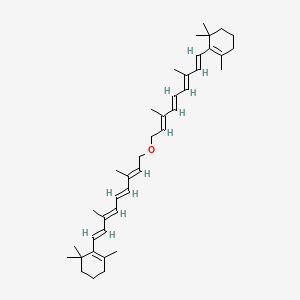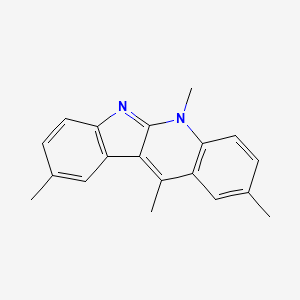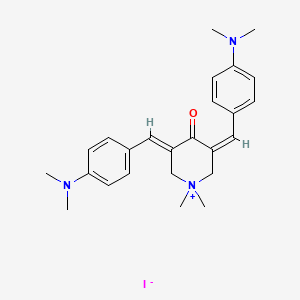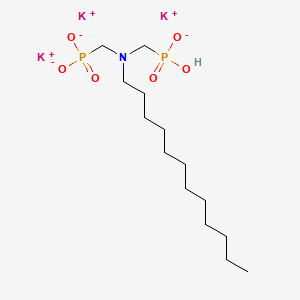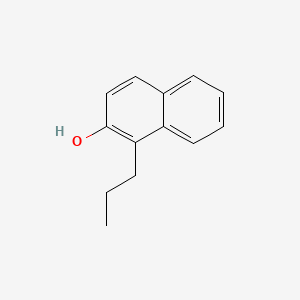
2-Naphthol, 1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthol, 1-propyl- is an organic compound derived from naphthalene, characterized by the presence of a hydroxyl group at the second position and a propyl group at the first position of the naphthalene ring. This compound is a derivative of 2-naphthol, which is known for its applications in various organic transformations due to its electron-rich aromatic framework and multiple reactive sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol, 1-propyl- typically involves the alkylation of 2-naphthol. One common method is the Williamson ether synthesis, where 2-naphthol reacts with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 2-Naphthol, 1-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthol, 1-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding naphthalenes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or nitric acid for nitration, and halogens for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Naphthalenes.
Substitution: Nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
2-Naphthol, 1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, dyes, and pigments.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its role in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2-Naphthol, 1-propyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Naphthol: Differing only by the absence of the propyl group, it is more reactive due to the availability of the hydroxyl group for further functionalization.
1-Naphthol: An isomer with the hydroxyl group at the first position, it exhibits different reactivity and applications.
1-Naphthol, 2-propyl-: Another isomer with the propyl group at the second position, showing distinct chemical behavior and uses
Uniqueness: 2-Naphthol, 1-propyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the propyl group at the first position provides steric hindrance, affecting its interaction with reagents and biological targets .
Properties
CAS No. |
17324-09-3 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-propylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-2-5-12-11-7-4-3-6-10(11)8-9-13(12)14/h3-4,6-9,14H,2,5H2,1H3 |
InChI Key |
RTBVSPYAMKKYPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


